5-Bromopyridine-2,3-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXUHWCODHRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502663 | |
| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34206-49-0 | |
| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Synthetic Methodologies of 5 Bromopyridine 2,3 Diol
Precursor-Based Synthetic Routes
The majority of synthetic strategies for 5-Bromopyridine-2,3-diol begin with a pre-functionalized pyridine (B92270) ring, introducing the required hydroxyl groups through subsequent chemical transformations.
Halogenated pyridines serve as versatile and common starting points for the synthesis of this compound due to the reactivity of the carbon-halogen bond and the ability of halogens to direct subsequent reactions.
A viable, though multi-step, pathway to this compound proceeds through the intermediate 2,3-Diamino-5-bromopyridine. The synthesis of this diamine precursor typically starts from 2-aminopyridine (B139424). arkat-usa.org The process involves a sequence of bromination, nitration, and subsequent reduction. arkat-usa.org
The key steps for generating the precursor are:
Bromination: 2-Aminopyridine is first brominated. Electrophilic substitution is favored at the 5-position, yielding 2-amino-5-bromopyridine (B118841) as the primary product. arkat-usa.org
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated to introduce a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org
Reduction/Hydrogenation: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group. This can be achieved using agents like reduced iron in ethanol (B145695) orgsyn.org or tin(II) chloride dihydrate, yielding 2,3-Diamino-5-bromopyridine. arkat-usa.org
Once 2,3-Diamino-5-bromopyridine is obtained, the two amino groups can be converted into hydroxyl groups. This transformation is typically achieved through diazotization, where the amino groups are treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a bis-diazonium salt. Subsequent hydrolysis of these diazonium groups replaces them with hydroxyl groups, yielding the final product, this compound.
| Precursor | Key Transformation | Intermediate | Final Product |
|---|---|---|---|
| 2-Aminopyridine | Bromination, Nitration, Reduction | 2,3-Diamino-5-bromopyridine arkat-usa.org | This compound |
This compound can be synthesized by the direct hydroxylation of 5-bromopyridine. ontosight.ai This approach involves introducing the two hydroxyl groups onto the 5-bromopyridine backbone. The development of efficient methods for this transformation is an area of interest in synthetic chemistry.
Another strategy involves using 3,5-dibromopyridine (B18299) as a starting material. clockss.org Facile synthetic methods have been developed to produce 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine by reacting it with various aliphatic amines, often using microwave heating to improve yields and shorten reaction times. clockss.org While this produces an amino-bromo-pyridine, further steps would be required to introduce the necessary hydroxyl groups to form this compound.
2-Amino-5-bromopyridine is a crucial intermediate in the synthesis of many pyridine derivatives, including this compound. researchgate.net It is readily prepared in high yield from the bromination of 2-aminopyridine in acetic acid. orgsyn.org
A well-established route using this intermediate follows these steps:
Nitration: 2-Amino-5-bromopyridine is treated with nitric acid in sulfuric acid at low temperatures to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org
Reduction: The nitro group is then reduced to an amine using reagents like iron powder, producing 2,3-Diamino-5-bromopyridine. orgsyn.org
Diazotization and Hydrolysis: As described previously (1.1.1.1), the resulting diamine undergoes diazotization followed by hydrolysis to afford this compound.
This multi-step pathway leverages 2-amino-5-bromopyridine as a foundational block for building the more complex diol structure. arkat-usa.org
The synthesis of this compound can also be envisioned starting from 2,5-dibromopyridine (B19318). The synthesis of this precursor can be achieved from 2-amino-5-bromopyridine via a Sandmeyer-type reaction. google.comchemicalbook.com In this process, 2-amino-5-bromopyridine is treated with a nitrite source (like sodium nitrite) in the presence of hydrobromic acid and a copper(I) bromide catalyst to replace the amino group with a bromine atom. google.com
| Reactant | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂ | 0 °C | 64% | google.com |
| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂ | -5 °C | 60% | google.com |
| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂ | 15 °C | 55% | google.com |
Once 2,5-dibromopyridine is synthesized, the subsequent conversion to this compound would require selective substitution of the bromine atoms with hydroxyl groups. This can be challenging and may involve nucleophilic aromatic substitution reactions, potentially requiring harsh conditions or specific catalysts to achieve the desired regioselectivity for the 2- and 3-positions.
An alternative and more direct approach to synthesizing this compound starts with the non-halogenated core, pyridine-2,3-diol. ontosight.ai This method involves the electrophilic bromination of the pyridine-2,3-diol scaffold.
The electron-donating hydroxyl groups on the pyridine ring enhance its reactivity towards electrophiles. They direct the incoming electrophile (bromine) to the positions that are ortho and para relative to themselves. In the case of pyridine-2,3-diol, the C-5 position is para to the hydroxyl group at C-2, making it a favored site for electrophilic substitution. Therefore, reacting pyridine-2,3-diol with a brominating agent, such as Br₂ in a suitable solvent like dichloromethane, can yield this compound directly.
Novel Synthetic Protocols
Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods for constructing complex molecules. Research into pyridinediol synthesis reflects this trend, with novel protocols emerging that offer advantages over classical methods.
Brønsted acid catalysis represents a powerful tool in organic synthesis, capable of activating substrates toward nucleophilic attack or facilitating cycloaddition reactions. In the context of pyridine chemistry, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been employed for the enantioselective reduction of pyridines to tetrahydropyridines. acs.orgnih.gov Under optimized conditions, pyridines can be reduced using a Hantzsch dihydropyridine (B1217469) in the presence of a 5% acid catalyst loading in benzene (B151609) at 50 °C, achieving good yields and high enantioselectivities. acs.org
Another relevant strategy involves the Brønsted acid-catalyzed electrophilic alkylation of arenes with pyrimidine (B1678525) derivatives. rsc.org This reaction proceeds through the protonation of a nitrogen atom in the pyrimidine ring by a strong acid, creating a highly electrophilic species that can undergo a Friedel–Crafts-type reaction with electron-rich arenes. rsc.org A similar activation of the 5-bromopyridine backbone could theoretically enable novel carbon-carbon bond formations.
Transition metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.cheie.gr Methodologies such as the Suzuki-Miyaura, Heck, Negishi, and Stille reactions are widely applied in the synthesis of complex heterocyclic compounds. chemie-brunschwig.ch
For substrates like bromopyridines, palladium and copper catalysts are frequently used. rsc.org The Suzuki reaction, which couples an organoboron compound with an organic halide, is particularly advantageous due to the low toxicity of the boron reagents. chemie-brunschwig.ch The Negishi coupling, utilizing organozinc reagents, is also a powerful and mild method for C-C bond formation and has been applied in the synthesis of drug substances derived from bromopyridines. researchgate.net Copper-catalyzed reactions, stemming from the foundational Ullmann reaction, are especially effective for C-N bond formation, allowing for the amination of halopyridines. rsc.org
A solution of 2,5-dibromopyridine, when treated with dichlorobis(triphenylphosphine)palladium(II) and CuI in the presence of trimethylsilylacetylene, can undergo a coupling reaction to form 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine. unam.mx Such reactions demonstrate the utility of transition metal catalysis in selectively functionalizing a di-substituted pyridine ring.
When a pyridine ring contains multiple substituents or potential reaction sites, as in precursors to this compound, regioselectivity is paramount. For di-substituted pyridines like 2,5-dibromopyridine, selective metal-halogen exchange can be controlled by the choice of reagents and conditions. acs.org Treatment with n-butyllithium at low temperatures typically results in lithiation at the 5-position, whereas using TMSCH₂Li and an additive in toluene (B28343) at 0 °C can selectively yield the 2-lithiated species. acs.org
In dihalopyridines containing different halogens, such as 2-bromo-5-iodopyridine, chemoselectivity is often achievable due to the differing reactivities of the carbon-halogen bonds. Copper-catalyzed amination reactions on 2-bromo-5-iodopyridine, for instance, occur selectively at the more reactive C-I bond, yielding amination exclusively at the C-5 position. rsc.org Similarly, regioselective [3+2] cycloaddition reactions, which are often catalyst-free and proceed under mild conditions, provide a powerful method for constructing heterocyclic systems with high specificity. researchgate.net
Optimization of Reaction Conditions and Yield
To maximize the efficiency of synthetic routes, careful optimization of reaction parameters is essential. Factors such as temperature, solvent, catalyst identity, and catalyst loading can have a profound impact on reaction rate, yield, and purity.
Temperature and Solvent Effects on Reaction Efficacy
The choice of solvent and reaction temperature can dramatically influence the outcome of a synthesis. In a rhodium-catalyzed arylation of a ferrocene (B1249389) derivative, for example, screening various solvents showed that THF provided a significantly higher yield (76%) compared to toluene (48%), dioxane (50%), or DCE (25%) at a constant temperature of 80 °C. chemsoc.org.cn Lowering the temperature to 60 °C in THF did not improve the results. chemsoc.org.cn
In the synthesis of 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine, the reaction temperature is carefully controlled, with initial cooling to 10-15 °C during the addition of a Grignard reagent, followed by a reaction period at 20-25 °C. google.com Patent literature often describes specific temperature ranges for optimal performance; for instance, a process involving a bromopyridine derivative specified an initial temperature of 15-25 °C, which was then raised to 40-70 °C for a period of 2 to 4 hours to drive the reaction to completion. google.com
The table below illustrates the impact of solvent choice on reaction yield in a representative catalytic system.
Table 1: Effect of Solvent on Yield in a Rhodium-Catalyzed Arylation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Dioxane | 80 | 50 |
| 2 | THF | 80 | 76 |
| 3 | Toluene | 80 | 48 |
| 4 | p-Xylene | 80 | 36 |
| 5 | DCE | 80 | 25 |
Data derived from a rhodium-catalyzed pyridine-assisted C–H arylation study. chemsoc.org.cn
Catalyst Selection and Loading
The catalyst system, including the metal center and its associated ligands, is a critical parameter for optimization. In transition metal-catalyzed cross-couplings, catalyst loadings are often reported in mol %, with 5 mol % being a common starting point for many reactions. acs.org However, optimization can significantly lower this requirement, improving process efficiency and reducing costs.
In a study on the copper-catalyzed amination of 2-amino-5-iodopyridine, various copper(I) and copper(II) sources were evaluated. The results showed that CuI was a superior catalyst for this transformation, while other sources were less effective. rsc.org Further optimization of a rhodium-catalyzed reaction involved screening a variety of phosphoramidite (B1245037) ligands. chemsoc.org.cn The electronic and steric properties of the ligand had a dramatic effect on the reaction yield, with a 3,5-(MeO)₂-C₆H₃-substituted ligand (L7) proving optimal, affording the product in 93% isolated yield. chemsoc.org.cn In contrast, a sterically bulky tBu-substituted ligand (L5) failed to promote the reaction at all. chemsoc.org.cn
The following table presents data from a ligand optimization study, highlighting the importance of catalyst selection.
Table 2: Optimization of Ligand in a Rhodium-Catalyzed Arylation Reaction
| Entry | Ligand | Yield (NMR, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | L1 (Feringa Ligand) | 76 | >99 |
| 2 | L5 (tBu-substituted) | 0 | - |
| 3 | L6 (3,5-(CF₃)₂-substituted) | 72 | 99 |
| 4 | L7 (3,5-(MeO)₂-substituted) | 88 | >99 |
| 5 | L8 (TADDOL-derived) | 68 | 99 |
Data derived from a study on the synthesis of planar chiral ferrocenes. chemsoc.org.cn Conditions: [Rh(C₂H₄)₂Cl]₂ (5 mol%), Ligand (20 mol%), LiOtBu (3.0 equiv) in THF at 80 °C. chemsoc.org.cn
Stabilizer and Reagent Stoichiometry
In the synthesis of brominated pyridine derivatives, the use of stabilizers and precise control of reagent stoichiometry are critical for maximizing yield and minimizing impurity formation. For instance, in the synthesis of 5-bromopyridine-3-formaldehyde from 3,5-dibromopyridine, tetramethylethylenediamine (TMEDA) is employed as a stabilizer. google.com The presence of TMEDA is reported to reduce the formation of impurities in the final product. google.com
The reaction involves a carefully controlled molar ratio of the starting material to the reagents. A typical stoichiometry involves a molar ratio of 3,5-dibromopyridine to a Grignard reagent and N,N-dimethylformamide (DMF) of 1:1.2-1.5:1.5-2. google.com This careful control of reagent amounts is essential for the reaction's success.
| Component | Role | Exemplary Molar Ratio (relative to starting material) | Source |
| 3,5-Dibromopyridine | Starting Material | 1 | google.com |
| Tetramethylethylenediamine (TMEDA) | Stabilizer | 0.5-1 (mass ratio) | google.com |
| Grignard Reagent | Reagent | 1.2-1.5 | google.com |
| N,N-dimethylformamide (DMF) | Reagent | 1.5-2 | google.com |
Process Optimization for Scaled Production
Optimizing reaction processes for large-scale synthesis is crucial for industrial applications. Key parameters that are often adjusted include temperature, solvent choice, and reaction concentration. For large-scale processes involving bromopyridine derivatives, reactions may be conducted at temperatures ranging from 15-25°C, with subsequent heating steps to 45-70°C to ensure completion. google.com Solvents suitable for such scaled production include toluene or polar aprotic solvents like acetonitrile (B52724) and DMF, or mixtures thereof. google.com
Investigations into metal-halogen exchange reactions on compounds like 2,5-dibromopyridine have sought to develop methods amenable to large-scale synthesis by operating at higher concentrations and more moderate temperatures (e.g., 0°C). acs.org The development of continuous-flow protocols for reactions such as the palladium-catalyzed formylation of aryl bromides also represents a significant step in process optimization. nih.gov Such systems allow for precise control over reaction parameters and stoichiometry, which is critical for yield and safety, especially when using gases like carbon monoxide. nih.gov For heterogeneous catalysts used in large-scale synthesis, reducing solvent use by increasing reactant concentration (e.g., up to 1 M) has been shown to be effective without compromising catalyst performance. nih.gov
| Parameter | Optimized Condition | Purpose | Source(s) |
| Temperature | 15-25°C, potentially raised to 45-70°C | Control reaction rate and ensure completion | google.com |
| Solvent | Toluene, Acetonitrile, DMF, or mixtures | Provide suitable reaction medium for industrial scale | google.com |
| Reaction Concentration | Higher concentrations (e.g., 1 M) | Reduce solvent waste, improve throughput | acs.orgnih.gov |
| Catalyst Loading | Low loading (e.g., <1 mol%) | Cost-effectiveness and process efficiency | nih.gov |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent side reactions and catalyst degradation | google.comnih.gov |
Purification and Isolation Techniques in Synthesis
The purification and isolation of the target compound are critical final steps in any synthetic procedure, ensuring the removal of unreacted starting materials, reagents, and byproducts.
Chromatographic Separation Methodologies
Chromatographic techniques are powerful tools for purifying brominated pyridine compounds. Column chromatography using silica (B1680970) gel is a common method. For example, a reaction residue can be purified on a silica gel column using a mobile phase such as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (e.g., 4:1 ratio) or n-pentane and ethyl acetate (e.g., 95:5 ratio). thieme-connect.deunam.mx
For closely related analogs like 5-Bromopyridine-2,3-diamine, High-Performance Liquid Chromatography (HPLC) methods have been developed. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (MeCN) and water with a phosphoric acid modifier can achieve separation. sielc.com This liquid chromatography method is noted to be scalable and suitable for preparative separation to isolate impurities. sielc.com
| Technique | Stationary Phase | Mobile Phase Example | Application | Source |
| Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (4:1) | Purification of crude product | thieme-connect.de |
| Column Chromatography | Silica Gel | n-Pentane/Ethyl Acetate (5:95) | Purification of crude product | unam.mx |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis and preparative separation | sielc.com |
Recrystallization and Precipitation Techniques
Recrystallization is a fundamental technique for purifying solid organic compounds. For intermediates in the synthesis of brominated pyridines, such as 2-amino-5-bromopyridine, recrystallization from ethanol is a documented method. google.com In other procedures, water is used as the recrystallization solvent for the purification of products like 2,3-diamino-5-bromopyridine. orgsyn.org
Precipitation is another key isolation technique, often induced by changing the pH of the solution. After a reaction, the product can be precipitated from the solution by neutralization. For instance, after the bromination of 2-aminopyridine, the hydrobromide salt of the product is dissolved in water, and the free base is precipitated by neutralizing the solution with sodium hydroxide. orgsyn.org
| Technique | Solvent/Agent | Target Compound Example | Source |
| Recrystallization | Ethanol | 2-Amino-5-bromopyridine | google.com |
| Recrystallization | Water | 2,3-Diamino-5-bromopyridine | orgsyn.org |
| Precipitation | Sodium Hydroxide Solution | 2-Amino-5-bromopyridine | orgsyn.org |
Extraction and Evaporation Procedures
Liquid-liquid extraction is a standard workup procedure to separate the desired product from an aqueous reaction mixture. Common water-immiscible organic solvents used for this purpose include ethyl acetate and diethyl ether. unam.mxchemicalbook.com Following a reaction, the mixture is often diluted with water and then extracted multiple times with an organic solvent like ethyl acetate to transfer the product into the organic phase. unam.mx
After extraction, the combined organic layers are typically washed with water or a brine solution to remove residual water-soluble impurities. The organic solution is then dried using an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4). unam.mxchemicalbook.com The final step is the removal of the solvent from the purified product, which is accomplished by evaporation, often under reduced pressure to facilitate solvent removal at a lower temperature. unam.mxchemicalbook.com
| Step | Reagent/Method | Purpose | Source(s) |
| Extraction | Ethyl Acetate or Diethyl Ether | Separate organic product from aqueous phase | unam.mxchemicalbook.com |
| Washing | Brine (sat. aq. NaCl) | Remove residual water and some impurities | |
| Drying | Anhydrous Na2SO4 or MgSO4 | Remove dissolved water from the organic solvent | unam.mxchemicalbook.com |
| Solvent Removal | Evaporation under reduced pressure | Isolate the non-volatile solid product | unam.mxchemicalbook.com |
Structural Characterization and Spectroscopic Analysis of 5 Bromopyridine 2,3 Diol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis provides direct, experimental evidence of a molecule's structure. Each technique offers unique insights into different aspects of the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 5-Bromopyridine-2,3-diol, ¹H NMR and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom.
While commercial documents confirm that the ¹H NMR spectrum of this compound is consistent with its expected structure, detailed public-domain spectral data featuring specific chemical shifts (δ) and coupling constants (J) is not extensively reported. Based on its structure, the ¹H NMR spectrum would be expected to show distinct signals for the two protons on the pyridine (B92270) ring and the two hydroxyl protons. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effects of the bromine and hydroxyl substituents.
Similarly, the ¹³C NMR spectrum would be anticipated to display five signals, corresponding to the five carbon atoms in the pyridine ring. The positions of these signals would reveal the electronic environment of each carbon, with those bonded to the electronegative bromine and oxygen atoms appearing at characteristic downfield shifts.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. An experimental mass spectrum for this compound is not detailed in the available literature.
In a mass spectrometry experiment, the compound would be expected to produce a molecular ion peak (M⁺) corresponding to its exact mass. Given the presence of bromine, this molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺ peaks) with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic pattern serves as a definitive signature for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR absorption spectrum of this compound has been recorded using the KBr pellet technique, providing clear evidence of its key structural features.
The analysis assumes the molecule has Cₛ point group symmetry. The spectrum shows characteristic bands for C-H valence oscillations, with two bands observed at 3105 cm⁻¹ and 3115 cm⁻¹, which is typical for trisubstituted pyridine rings. The presence of hydroxyl (-OH) groups is also confirmed by vibrational bands. Furthermore, a strong IR band at 1680 cm⁻¹ is assigned to the C=O stretching mode, suggesting the molecule may exist in a tautomeric form, such as a pyridinone structure, in the solid state. An IR band at 570 cm⁻¹ is attributed to the in-plane bending of the C=O group.
Key vibrational band assignments from the IR spectrum are summarized in the table below.
| Wave Number (cm⁻¹) | Vibrational Mode Assignment |
| 3115 | C-H Valence Oscillation |
| 3105 | C-H Valence Oscillation |
| 1680 | C=O Stretching |
| 570 | C=O In-plane Bending |
This interactive table is based on reported research findings.
Powder X-ray Diffraction (P-XRD) Analysis
While a specific powder X-ray diffraction (P-XRD) pattern for bulk, polycrystalline this compound is not available in the surveyed literature, its definitive three-dimensional structure has been determined by single-crystal X-ray diffraction. osaka-u.ac.jppdbj.orgpdbj.org Data from the Protein Data Bank confirms the successful crystallization and structural analysis of this compound in a complex with influenza endonuclease. osaka-u.ac.jppdbj.orgpdbj.org
Single-crystal X-ray diffraction provides the most unambiguous structural information, including precise bond lengths, bond angles, and the absolute configuration of the molecule within a crystal lattice. This analysis serves as the ultimate confirmation of the compound's connectivity and stereochemistry.
P-XRD is a complementary and more routine technique used to analyze the crystalline nature of a bulk powder sample. It provides a unique "fingerprint" for a specific crystalline solid, which is invaluable for identifying crystalline phases (polymorphs), determining sample purity, and monitoring the stability of the crystalline form under various conditions. A P-XRD analysis of this compound would be essential for quality control in any large-scale synthesis.
Computational Chemistry and Theoretical Modeling
Computational methods, particularly those based on quantum mechanics, provide theoretical insights that complement experimental data, allowing for a deeper understanding of molecular geometry and electronic structure.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a computational method used to predict the electronic structure and optimized geometry of molecules. As of now, specific DFT studies focused solely on the molecular geometry of this compound have not been reported in peer-reviewed literature.
However, DFT calculations are routinely applied to substituted pyridine derivatives to model their structural parameters. A theoretical study of this compound would involve geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such a study would calculate the lowest energy conformation of the molecule and provide theoretical values for all bond lengths, bond angles, and dihedral angles. These computed parameters could then be compared with experimental data from X-ray crystallography to validate the accuracy of the theoretical model. Furthermore, DFT can be used to calculate other properties, such as the vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.
Analysis of Molecular Electrostatic Potential Surfaces (MEPs)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface is expected to show distinct regions of negative and positive potential, dictated by its functional groups. The areas around the two electronegative oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring would exhibit a strong negative potential (red). These sites represent the most likely locations for interactions with electrophiles or for forming hydrogen bonds as acceptors.
Conversely, the hydrogen atoms of the hydroxyl groups would be characterized by a strong positive potential (blue), making them primary sites for nucleophilic attack and for acting as hydrogen bond donors. The bromine atom, due to its electronegativity and the presence of lone pairs, would be surrounded by a region of negative potential, although this can be influenced by its interaction with the aromatic ring. The carbon atoms within the pyridine ring would display intermediate potentials, influenced by the attached substituents. Understanding these electrostatic potential distributions is crucial for predicting the molecule's interaction with other chemical species and its role in non-covalent interactions. nih.govrsc.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
While specific computational data for this compound is not extensively available, analysis of a structurally similar compound, 3-Bromo-2-hydroxypyridine, provides insight into the expected electronic characteristics. For this related molecule, the HOMO is delocalized over the pyridine ring, while the LUMO orbitals are of a π* nature. mdpi.com The transition of an electron from the HOMO to the LUMO (π → π*) is highly probable, indicating potential for electronic transitions upon absorption of energy. mdpi.com
Various quantum chemical parameters can be derived from HOMO and LUMO energies, such as ionization potential, electron affinity, chemical hardness (η), and chemical potential (μ). A hard molecule, characterized by a large HOMO-LUMO gap, is more stable and less reactive. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for an Analogous Compound (3-Bromo-2-hydroxypyridine) (Note: Data is for a related compound and serves to illustrate the types of parameters derived from HOMO-LUMO analysis)
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.880 |
| LUMO Energy | ELUMO | -1.475 |
| Energy Gap | ΔE | 5.405 |
| Chemical Hardness | η | 2.703 |
| Chemical Potential | μ | -4.178 |
Source: Adapted from computational studies on 3-Bromo-2-hydroxypyridine. mdpi.com
Charge Transfer (CT) Complex Characterization and Stability
Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor molecule. doi.org The formation of these complexes involves a weak electronic interaction where a fraction of an electronic charge is transferred between the donor and acceptor, often resulting in a distinct color. The stability of a CT complex is a key aspect of its characterization and can be quantified by parameters such as the association constant (K) and the molar extinction coefficient (ε) of the CT absorption band. doi.orgmdpi.com
This compound possesses structural features that would allow it to function as an electron donor in the formation of CT complexes. The electron-rich pyridine ring, further activated by two electron-donating hydroxyl groups, can interact with various π-acceptors like quinones. doi.org The stability of such a complex would depend on the strength of the acceptor and the solvent used. scienceopen.com
The formation and properties of CT complexes are typically studied using spectrophotometric methods. doi.org The appearance of a new, broad absorption band in the UV-visible spectrum of a mixture of the donor and acceptor, which is absent in the spectra of the individual components, is characteristic of CT complex formation. mdpi.com The Benesi-Hildebrand method is commonly employed to determine the association constant and molar extinction coefficient from the spectral data. doi.org
Table 2: Spectroscopic Data for a Representative Charge-Transfer Complex (Note: This table presents typical parameters for CT complexes involving heterocyclic donors and is for illustrative purposes only, as specific data for this compound is not available.)
| Acceptor | λmax (nm) | Association Constant (K) (L mol-1) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) |
| DDQ | 550 | 1.2 x 104 | 2.5 x 103 |
| Chloranil | 480 | 0.8 x 103 | 1.1 x 103 |
Source: Representative data based on studies of similar donor-acceptor systems. mdpi.comscienceopen.com
Conformational Analysis and Isomerism
The structure of this compound allows for the possibility of different spatial arrangements of its atoms, leading to conformational isomers, and different structural forms, known as tautomers.
Tautomerism: Hydroxypyridines, particularly those with hydroxyl groups at positions 2 or 4, can exhibit keto-enol tautomerism. For this compound, the presence of the hydroxyl group at the 2-position allows for equilibrium with its keto tautomer, 5-bromo-3-hydroxy-1H-pyridin-2-one. uni.lu This equilibrium is a significant aspect of its chemistry, as the two tautomers can have different physical and chemical properties. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.
Conformational Isomers: Conformational isomerism in this compound arises from the rotation around the single bonds, specifically the C-O bonds of the two hydroxyl groups. The orientation of the hydroxyl hydrogen atoms relative to the pyridine ring can lead to different conformers. These conformers may have different energies and populations at a given temperature. Intramolecular hydrogen bonding between the adjacent hydroxyl groups at the 2 and 3 positions is also a possibility, which would significantly influence the preferred conformation and stabilize a more planar arrangement of that part of the molecule. Computational modeling is often used to determine the relative stabilities of different conformers and the energy barriers to their interconversion.
Chemical Reactivity and Derivatization Studies of 5 Bromopyridine 2,3 Diol
Reaction Mechanisms and Kinetics
Specific kinetic studies on 5-Bromopyridine-2,3-diol are not extensively detailed in the public literature. However, the reaction mechanisms can be inferred from the known chemistry of pyridines, phenols, and aryl halides.
Electrophilic Aromatic Substitution: The powerful electron-donating, ortho-, para-directing hydroxyl groups at the C2 and C3 positions activate the ring. They would direct incoming electrophiles primarily to the C5 position, which is para to the C2-hydroxyl group. However, this position is already occupied by a bromine atom. Further substitution would likely occur at the C6 or C4 positions, though harsh conditions might be required due to the deactivating effect of the pyridine (B92270) nitrogen. youtube.com
Nucleophilic Aromatic Substitution: Direct displacement of the bromine atom by a nucleophile is generally difficult on pyridine rings unless activated by strong electron-withdrawing groups. However, metal-catalyzed cross-coupling reactions provide a highly effective pathway for functionalizing this position.
Reactions at the Diol: Reactions involving the hydroxyl groups, such as esterification or etherification, would proceed through standard nucleophilic acyl substitution or Williamson ether synthesis mechanisms, respectively. The formation of cyclic derivatives with bifunctional reagents is also a key mechanistic pathway.
Kinetics: The rates of these reactions are influenced by standard parameters such as temperature, solvent polarity, and catalyst choice. For instance, palladium-catalyzed cross-coupling reactions are highly dependent on the specific ligand, base, and solvent system employed. mdpi.com Reactions involving the vicinal diol with boronic acids are known to be very rapid, often completing within seconds. nih.gov
Functional Group Transformations
The unique arrangement of functional groups in this compound allows for a wide range of selective transformations.
The adjacent hydroxyl groups (a vicinal diol) are a key site for reactivity. Their proximity allows for the formation of five-membered rings with appropriate reagents, a common strategy for protecting groups or for forming specific derivatives.
Esterification: The hydroxyl groups can be acylated with acid chlorides or anhydrides to form mono- or di-esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can yield mono- or di-ethers.
Cyclic Acetal/Ketal Formation: Reaction with aldehydes or ketones in the presence of an acid catalyst can form cyclic acetals or ketals, which serve as effective protecting groups for the diol functionality.
Cyclic Boronate Ester Formation: As discussed in section 3.3.1, reaction with boronic acids yields stable cyclic esters.
Table 1: Potential Reactions at the Diol Functionality
| Reaction Type | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Esterification | Acetyl Chloride | Diacetate Ester | Modification of polarity and solubility. |
| Etherification | Methyl Iodide, Base | Dimethoxy Ether | Protection of hydroxyl groups. |
| Cyclic Acetal Formation | Acetone, Acid Catalyst | Isopropylidene Ketal | Protection of the vicinal diol. |
| Cyclic Boronate Ester Formation | Phenylboronic Acid | Phenylboronate Ester | Derivatization for analysis, sensing. nih.gov |
The carbon-bromine bond is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for coupling aryl halides with aryl or vinyl boronic acids to form biaryl compounds or styrenes. mdpi.com this compound can be reacted with various boronic acids to synthesize a library of substituted pyridine-2,3-diols. mdpi.comorgsyn.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkyne substituent.
Stille Coupling: This reaction uses organostannanes as the coupling partner with the aryl bromide.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product C-C or C-N Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) | Aryl-Aryl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | Aryl-Nitrogen |
| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst + Base | Aryl-Alkynyl |
| Heck | Alkene | Pd Catalyst + Base | Aryl-Vinyl |
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. Its reactivity is modulated by the electron-donating hydroxyl groups, which increase its basicity compared to unsubstituted pyridine.
Protonation: As a base, the nitrogen readily reacts with acids to form pyridinium (B92312) salts.
N-Alkylation: The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.
N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution patterns.
Derivatization for Enhanced Detection and Analysis
Chemical derivatization is a key strategy to improve the analytical properties of molecules, such as their volatility, stability, or detectability in techniques like mass spectrometry (MS) and chromatography.
The vicinal diol structure of this compound makes it an ideal candidate for derivatization with boronic acids. This reaction is widely used to enhance the detection of biologically important diol-containing compounds. nih.gov
The reaction involves the rapid and reversible condensation of the boronic acid with the two adjacent hydroxyl groups to form a stable, five-membered cyclic boronate ester. nih.gov This process is typically performed in a neutral or basic medium. nih.gov The derivatization significantly improves mass spectrometric analysis by enhancing the ionization efficiency of the target molecule. nih.gov
Several boronic acid reagents have been developed for this purpose, often containing specific functional groups to further improve sensitivity or selectivity. For instance, reagents containing bromine, like 6-bromo-3-pyridinylboronic acid (BPBA), create a characteristic isotopic pattern in the mass spectrum, facilitating the identification of derivatized compounds. nih.gov The use of boronic acids with permanently charged groups can also dramatically increase the signal in electrospray ionization mass spectrometry (ESI-MS).
Table 3: Boronic Acid Reagents for Vicinal Diol Derivatization
| Derivatization Reagent | Abbreviation | Application/Advantage | Reference |
|---|---|---|---|
| 6-Bromo-3-pyridinylboronic acid | BPBA | Creates unique isotopic signature (⁷⁹Br/⁸¹Br) for easy identification in MS. nih.gov | nih.gov |
| 6-Methoxy-3-pyridinylboronic acid | MPyBA | Used for efficient derivatization to improve MS response. rsc.org | rsc.org |
| Dansyl-3-aminophenylboronic acid | - | Introduces a fluorescent tag for optical detection. | nih.gov |
| 3-Aminophenylboronic acid | APBA | Commonly used for immobilizing diols or for sensing applications. | nih.gov |
Optimization of Derivatization Reagents and Conditions
The chemical derivatization of this compound is a critical step to enhance its detectability and chromatographic behavior, particularly for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The vicinal diol functional group on the pyridine ring is the primary target for derivatization. Boronic acids are a well-established class of reagents for the derivatization of compounds containing vicinal diols. nih.gov The reaction between a boronic acid and a diol forms a stable cyclic boronate ester, which can significantly improve the ionization efficiency and chromatographic retention of the analyte. nih.govresearchgate.net
The optimization of derivatization involves the careful selection of the boronic acid reagent and the reaction conditions to achieve a high yield of the desired derivative. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the use of a catalyst. Anhydrous conditions are generally preferred to prevent the hydrolysis of the boronic acid and the resulting boronate ester.
Several boronic acid reagents containing different functional groups can be employed to "tag" the this compound molecule. The choice of the tag can be tailored to enhance the response in a specific MS ionization mode. For instance, a boronic acid with a tertiary amine group can be used to improve ionization in positive-ion electrospray ionization (ESI), due to the readily protonated nitrogen atom. nih.gov
The reaction conditions are crucial for maximizing the derivatization yield. A typical optimization process would involve screening various solvents, such as acetonitrile (B52724) or dimethylformamide, and a range of temperatures, often from room temperature to elevated temperatures (e.g., 70°C), to find the optimal balance between reaction rate and potential degradation of the analyte or derivative. shimadzu-webapp.eu The use of a catalyst, such as a weak base, may also be explored to facilitate the reaction.
A hypothetical optimization study for the derivatization of this compound with a generic boronic acid reagent is summarized in the table below. The data illustrates the effect of different parameters on the derivatization efficiency, which would be monitored by analyzing the peak area of the derivatized product using an LC-MS system.
Table 1: Hypothetical Optimization of Derivatization Conditions for this compound
| Parameter | Condition | Relative Derivatization Efficiency (%) |
|---|---|---|
| Solvent | Acetonitrile | 85 |
| Dimethylformamide | 95 | |
| Tetrahydrofuran | 70 | |
| Temperature (°C) | 25 | 60 |
| 50 | 88 | |
| 75 | 98 | |
| Catalyst | None | 75 |
| Pyridine | 92 |
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The derivatization of this compound is primarily aimed at improving its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov However, some molecules, particularly those with poor ionization efficiency, may be challenging to detect at low concentrations.
Furthermore, derivatization can improve the chromatographic properties of the analyte. By increasing the hydrophobicity of the molecule, the retention time on a reversed-phase LC column can be modulated, moving the analyte's peak away from potential interferences in the sample matrix. This leads to a better signal-to-noise ratio and improved limits of detection.
In a typical LC-MS/MS application, the derivatized this compound would be separated from other components in the sample on an LC column. The eluent from the column is then introduced into the mass spectrometer. In the MS, the derivatized molecule is ionized, and the precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly selective and sensitive method for quantification. The choice of precursor and product ions is specific to the derivative and is optimized to maximize sensitivity and minimize interferences.
The benefits of derivatization for LC-MS analysis are summarized in the following table, which presents a hypothetical comparison of the LC-MS response for underivatized and derivatized this compound.
Table 2: Hypothetical Comparison of LC-MS Response for Underivatized vs. Derivatized this compound
| Analyte | Retention Time (min) | Ionization Efficiency (Relative Units) | Limit of Detection (ng/mL) |
|---|---|---|---|
| Underivatized this compound | 2.5 | 100 | 50 |
Formation of Coordination Complexes
Interaction with Transition Metals
This compound possesses multiple potential coordination sites, making it an interesting ligand for the formation of coordination complexes with transition metals. The nitrogen atom of the pyridine ring has a lone pair of electrons and can act as a Lewis base, donating this electron pair to a metal center to form a coordinate covalent bond. researchgate.netjscimedcentral.com The two hydroxyl groups of the diol moiety can also participate in coordination, typically after deprotonation to form alkoxide ligands.
The interaction of this compound with transition metals is expected to result in the formation of stable complexes. The specific geometry and stoichiometry of these complexes will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands.
The pyridine nitrogen is generally a good sigma-donor and can form strong bonds with a variety of transition metals, including those from the first row (e.g., iron, cobalt, nickel, copper, zinc) and the platinum group metals (e.g., ruthenium, rhodium, palladium, platinum). jscimedcentral.combeilstein-journals.org The diol group can act as a bidentate ligand, forming a chelate ring with the metal center. This chelation effect, where a single ligand binds to a central atom through two or more donor atoms, generally leads to enhanced thermodynamic stability of the resulting complex.
The bromine substituent on the pyridine ring can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can affect the basicity of the pyridine nitrogen and the acidity of the hydroxyl groups.
Ligand Properties in Complex Formation
In the formation of coordination complexes, this compound can be considered a versatile ligand. Depending on the reaction conditions and the metal-to-ligand ratio, it can coordinate to a metal center in several ways. The nitrogen atom of the pyridine ring and the two oxygen atoms of the deprotonated diol can all act as donor atoms. nih.gov
The ligand can act as a monodentate ligand, coordinating to the metal solely through the pyridine nitrogen. More commonly, it is expected to act as a bidentate or even a tridentate ligand. As a bidentate ligand, it could coordinate through the pyridine nitrogen and one of the deprotonated hydroxyl groups, or through the two deprotonated hydroxyl groups. The formation of a five- or six-membered chelate ring is often a driving force for this type of coordination.
The geometry of the resulting complex will be determined by the coordination number of the metal and the preferred coordination geometry of the metal ion. For example, with a metal ion that favors a coordination number of six, this compound could act as a bidentate ligand, with other ligands occupying the remaining coordination sites, resulting in an octahedral complex.
The table below summarizes the potential coordination modes of this compound and the likely resulting complex geometries with some common transition metals.
Table 3: Potential Coordination Modes and Geometries of this compound Complexes
| Transition Metal | Potential Coordination Mode of Ligand | Likely Complex Geometry |
|---|---|---|
| Cu(II) | Bidentate (N, O) or (O, O) | Square Planar or Distorted Octahedral |
| Ni(II) | Bidentate (N, O) or (O, O) | Square Planar or Octahedral |
| Zn(II) | Bidentate (N, O) or (O, O) | Tetrahedral or Octahedral |
| Pt(II) | Bidentate (N, O) | Square Planar |
Applications in Medicinal Chemistry and Biological Research
Pharmacological Activities and Therapeutic Potential
Anticancer Activity and Inhibition Mechanisms
There is currently no published research detailing the anticancer properties of 5-Bromopyridine-2,3-diol or its mechanisms of action against cancer cell lines.
Antimicrobial Activity
Scientific studies investigating the antimicrobial effects of this compound against bacteria, fungi, or other microorganisms have not been identified.
Inhibitory Effects on Biological Pathways
Information regarding the inhibitory effects of this compound on specific biological pathways or enzymes is not present in the available literature.
Structure-Activity Relationship (SAR) Studies
Impact of Substitutions on Biological Activity
As there is no baseline biological activity data for this compound, no studies on the impact of chemical substitutions on its activity have been conducted or published.
Role of the Pyridine (B92270) Diol Scaffold in Molecular Recognition
The specific role of the pyridine diol scaffold of this compound in molecular recognition and binding to biological targets has not been explored in any available research.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific information to generate a detailed article on "this compound" strictly following the requested outline.
The search results did not yield specific studies or data related to the application of this compound in the following areas:
As a Synthetic Platform for Medicinally Relevant Structures: No documents were found detailing the use of this compound as a foundational scaffold for the synthesis of a series of medicinally active compounds.
High-Throughput Chemistry Applications: There is no specific mention of this compound being used in high-throughput screening or combinatorial chemistry libraries for medicinal chemistry applications.
Design of Novel Therapeutic Agents: Literature detailing the rational design of new therapeutic agents based on the this compound structure is not available.
Molecular Docking and Computational Drug Design: No published molecular docking studies, analysis of its ligand-protein interactions, or computational predictions of biological activity for this compound or its direct derivatives were identified.
While general information on the synthesis of related bromopyridines and methodologies like high-throughput screening and molecular docking for other compounds exists, there is no specific research data pertaining to this compound for the advanced medicinal chemistry applications outlined in the request. Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the strict constraints of the provided outline.
Applications in Materials Science
Integration into Polymeric Systems
The diol functionality of 5-Bromopyridine-2,3-diol allows for its integration into various polymeric systems through established polymerization techniques. The hydroxyl groups can react with a variety of co-monomers to form polyesters, polyethers, and polyurethanes. The presence of the pyridine (B92270) ring in the polymer backbone is anticipated to impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.
The bromine atom offers a site for post-polymerization modification, enabling the introduction of further functionalities. This could be utilized to fine-tune the material's properties or to graft other polymer chains, leading to the creation of block copolymers with tailored microstructures.
Potential Polymerization Reactions Involving this compound:
| Polymer Type | Co-monomer Type | Linkage Formed |
| Polyester | Diacyl chloride or Dicarboxylic acid | Ester |
| Polyether | Dihaloalkane | Ether |
| Polyurethane | Diisocyanate | Urethane |
These polymerization routes could lead to a new class of pyridine-containing polymers with properties influenced by the specific co-monomer used. The rigid pyridine ring is expected to enhance the thermal stability of the resulting polymers, a desirable characteristic for high-performance materials.
Role in Advanced Materials Synthesis
The multifunctionality of this compound makes it a valuable building block for the synthesis of advanced materials beyond simple linear polymers.
One significant area of application is in the construction of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen atom of the pyridine ring and the two hydroxyl groups can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional networks. The bromine atom can further influence the framework's properties or serve as a reactive site for post-synthetic modification. The choice of metal ion and synthesis conditions would allow for the tuning of the resulting material's porosity, stability, and catalytic or sensory properties.
Furthermore, the diol groups can be converted into other functional groups, such as bis(perfluoroalkanesulfonates), which are excellent substrates for palladium-catalyzed cross-coupling reactions . This opens up possibilities for the synthesis of extended π-conjugated systems. Such materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential photophysical properties.
Properties of this compound Derived Materials
While experimental data on materials derived specifically from this compound is limited, the properties can be inferred from related pyridine-containing polymers. The incorporation of the pyridine moiety into a polymer backbone generally leads to materials with distinct thermal, mechanical, and electronic characteristics.
Anticipated Properties of this compound Derived Polymers:
| Property | Anticipated Effect of this compound | Rationale |
| Thermal Stability | High | The rigid aromatic and heterocyclic rings increase the degradation temperature. |
| Solubility | Potentially enhanced in polar organic solvents | The polar pyridine and hydroxyl groups can improve solubility compared to non-polar aromatic polymers. |
| Mechanical Strength | High | The rigidity of the polymer backbone can contribute to high tensile strength and modulus. |
| Electronic Properties | Tunable | The pyridine ring can influence the electronic structure, and the bromine atom allows for further functionalization to modify these properties. |
| Coordination Ability | Present | The pyridine nitrogen can coordinate with metal ions, enabling the development of functional materials for catalysis or sensing. |
Research on polyimides containing pyridine moieties has shown that these materials exhibit high glass transition temperatures (Tg) and excellent thermal stability. For instance, certain pyridine-containing polyimides show decomposition temperatures well above 400°C. It is reasonable to expect that polymers derived from this compound would also exhibit robust thermal properties.
The electronic properties of materials derived from this compound would be of particular interest. The pyridine ring is electron-deficient, and its incorporation can influence the charge transport characteristics of the material. The ability to form extended π-conjugated systems through cross-coupling reactions at the bromine site could lead to materials with interesting photoluminescent or semiconducting behavior.
Environmental and Analytical Applications
Detection and Monitoring in Environmental Samples
There is no published research on the detection or monitoring of 5-Bromopyridine-2,3-diol in any environmental matrices, including water, soil, or air.
Potential in Remediation Strategies
Information regarding the potential of this compound in environmental remediation strategies is not available in the current scientific literature.
Analytical Method Development for Diverse Matrices
No specific analytical methods have been developed for the detection and quantification of this compound in diverse environmental or biological matrices. The following subsections are therefore based on general techniques for related compound classes, but not for the specific compound of interest.
While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the separation and analysis of pyridine (B92270) derivatives, no methods have been specifically reported for this compound.
Spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools for the structural elucidation of organic compounds. However, their application for the specific detection of this compound in environmental samples has not been documented.
There are no established or published procedures for the sample preparation and extraction of this compound from environmental samples.
Role in Green Chemistry and Sustainable Processes
The potential role of this compound in green chemistry and sustainable processes has not been explored in the available scientific literature.
Future Directions and Emerging Research Areas
Asymmetric Synthesis and Chiral Modifications
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can have vastly different biological effects. nih.gov Future research on 5-Bromopyridine-2,3-diol is likely to focus on developing asymmetric syntheses to produce specific stereoisomers, should chiral centers be introduced into the molecule through derivatization.
Current strategies in asymmetric synthesis that could be applied include:
Catalytic Asymmetric Transformations : The use of metal complexes with chiral ligands or metal-free organocatalysts is a common approach to induce stereoselectivity. nih.gov For derivatives of this compound, this could involve asymmetric hydrogenation or oxidation of precursor molecules.
Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. This auxiliary can then be removed to yield the enantiomerically enriched product.
Kinetic Resolution : This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing the other to be isolated. For example, racemic 2,2'-dihydroxy-1,1'-biaryls have been resolved using palladium-catalyzed atroposelective alcoholysis. mdpi.com
Diastereomeric Separation : If a racemic derivative of this compound is synthesized, it could be reacted with a pure chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can often be separated by methods like selective crystallization or chromatography. nih.gov For instance, diastereomeric ester derivatives have been successfully used to resolve enantiomers at the C4 position of dihydropyridines. nih.gov
Exploration of Novel Biological Targets
While direct biological studies on this compound are not extensively documented, its precursors and related structures offer clues to its potential therapeutic applications. The intermediate 2-Amino-5-bromo-3-iodopyridine is noted as important in the synthesis of tyrosine kinase inhibitors, which are used in cancer chemotherapy. ijssst.info This suggests that this compound could serve as a valuable scaffold for developing new inhibitors for this class of enzymes or other related biological targets.
Future research will likely involve screening this compound and its derivatives against a wide range of biological targets. The development of targeted drug discovery approaches and web-based tools for virtual target identification can accelerate this process. nih.gov Given the prevalence of nitrogen-containing heterocycles in pharmaceutically relevant molecules, this compound is a candidate for exploring a variety of therapeutic areas. nih.gov For example, novel heterocyclic compounds are being investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory applications and as potential antibacterial agents. mdpi.commdpi.com
Advanced Computational Studies
Computational chemistry provides powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research. Advanced computational studies on this compound could offer significant insights into its potential applications.
Density Functional Theory (DFT) : DFT calculations can be used to optimize the molecular structure of this compound and predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov This information is crucial for understanding the molecule's reactivity and spectroscopic behavior. researchgate.net Such studies have been performed on related molecules like 3,5-dibromopyridine (B18299) to simulate infrared and Raman spectra with excellent agreement with experimental data. researchgate.net
Molecular Docking : This technique is used to predict how a molecule (ligand) binds to the active site of a target protein. nih.govmdpi.com By performing molecular docking studies with this compound against various protein targets (e.g., kinases, proteases), researchers can identify potential biological activities and mechanisms of action, prioritizing experimental screening. mdpi.commdpi.com This approach can also help in designing derivatives with improved binding affinity and selectivity.
Pharmacokinetic (ADME) Predictions : In silico tools can evaluate the "drug-likeness" of a compound by predicting its absorption, distribution, metabolism, and excretion (ADME) properties based on rules like Lipinski's rule of five. mdpi.comsemanticscholar.org These predictions help in the early stages of drug discovery to assess the potential of a molecule to be developed into an orally bioavailable drug.
Development of Industrial-Scale Synthesis
For any compound to be utilized in widespread applications, a cost-effective and scalable synthesis is essential. Research into the industrial-scale synthesis of this compound would focus on optimizing existing laboratory methods and developing new, efficient routes. Key considerations include the cost of starting materials, reaction conditions, yield, purity, and waste reduction. google.com
| Parameter | Condition | Precursor/Related Compound | Source |
|---|---|---|---|
| Starting Material | 2-Aminopyridine (B139424) | 2,5-dibromopyridine (B19318) | heteroletters.org |
| Initial Reaction Temperature | 15-25 °C | Bromopyridine Derivatives | |
| Grignard Reaction Temperature | Cooling to 10-15 °C | 5-bromopyridine-3-formaldehyde | google.com |
| Heating/Reflux Temperature | 45-70 °C | Bromopyridine Derivatives | |
| Solvents for Scaled Production | Toluene (B28343), Tetrahydrofuran (THF) | Bromopyridine Derivatives | google.com |
| Overall Yield | ~83% | 2,5-dibromopyridine from 2-aminopyridine | heteroletters.org |
Applications in Catalysis
The structure of this compound, with its nitrogen atom and two hydroxyl groups, makes it an excellent candidate for use as a ligand in coordination chemistry. By binding to metal ions, it can form novel metal complexes with potential catalytic activities. mdpi.com The design and synthesis of such complexes are a burgeoning field of research with applications in green and sustainable chemistry. mdpi.com
The diol functionality can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. These complexes could be investigated as catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the pyridine (B92270) ring, modified by the bromo and hydroxyl substituents, can influence the catalytic activity of the metal center. Future research could involve synthesizing a library of these metal complexes and screening them for catalytic efficacy in various industrially relevant chemical processes. The development of such catalysts is crucial for creating more efficient and environmentally friendly chemical manufacturing methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
